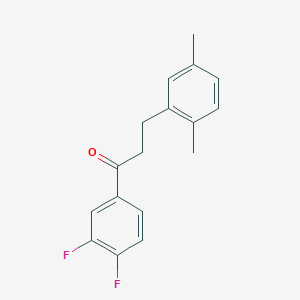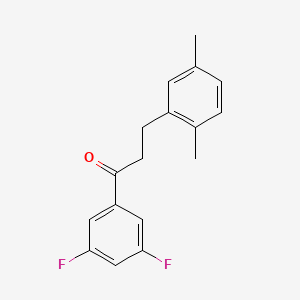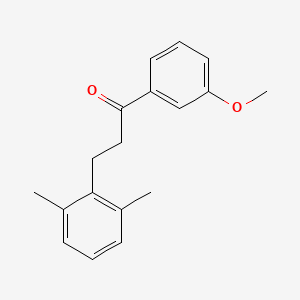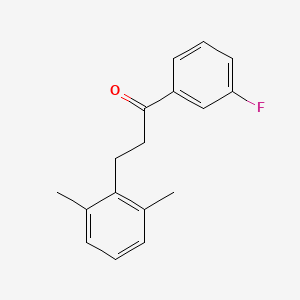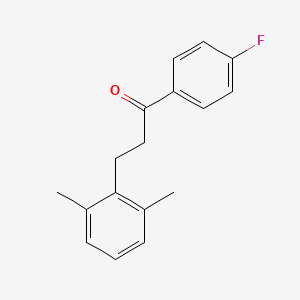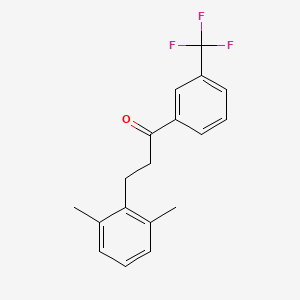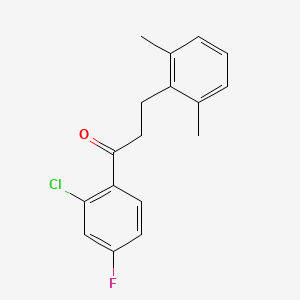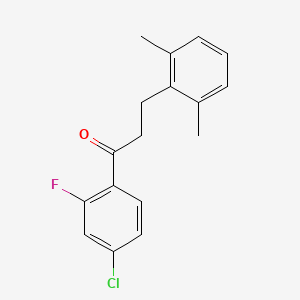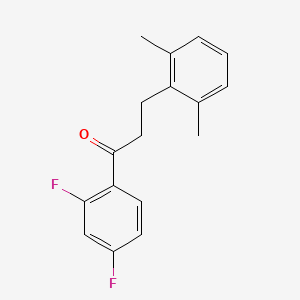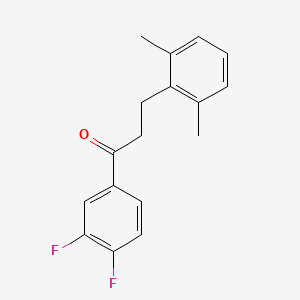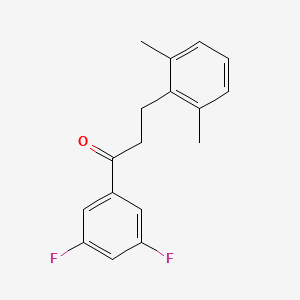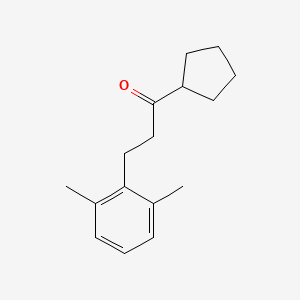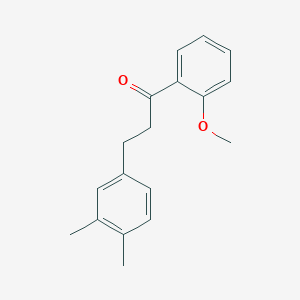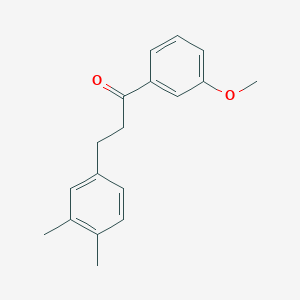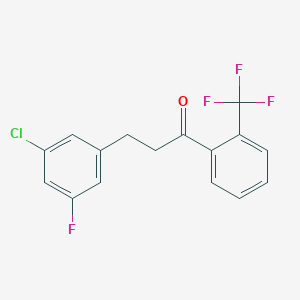
3-(3-Chloro-5-fluorophenyl)-2'-trifluoromethylpropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This typically includes the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances, its stability, and the products it forms during reactions.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and spectral properties.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis and Spectral Analysis : Research by Satheeshkumar et al. (2017) focused on the synthesis of compounds related to 3-(3-Chloro-5-fluorophenyl)-2'-trifluoromethylpropiophenone. They investigated the molecular geometry and chemical reactivity using quantum chemical studies.
- Formation of Poly(arylene ether)s : In a study by Liaw et al. (2007), novel 2-trifluoromethyl-activated bisfluoro monomers were synthesized using a Suzuki-coupling reaction, which is potentially applicable for creating new polymers.
- Development of Novel Arylene Ether Polymers : The work of Huang et al. (2007) also involved the synthesis of arylene ether polymers with high glass-transition temperatures and good solubility in organic solvents, suggesting applications in materials science.
Applications in Material Science
- Optical and Dielectric Properties : Jang et al. (2007) in their study Effects of Internal Linkage Groups investigated the impact of different groups on the optical properties of fluorinated polyimides, highlighting the potential for use in electronic and optical applications.
- Polymer Stability and Solubility : In another study by Banerjee et al. (1999), the focus was on novel poly(arylene ether)s with pendent trifluoromethyl groups, showing high thermal stability and solubility in organic solvents, making them suitable for advanced material applications.
Molecular Structure Analysis
- Crystal Structure of Related Compounds : Research like that of Jeon et al. (2014) on the crystal structure of flufenoxuron, a benzoylurea pesticide, offers insights into the molecular structures of similar compounds.
Potential Applications in Medicinal Chemistry
- Synthesis and Antipathogenic Activity : Limban et al. (2011) in their work Synthesis, Spectroscopic Properties, and Antipathogenic Activity synthesized acylthioureas related to 3-(3-Chloro-5-fluorophenyl)-2'-trifluoromethylpropiophenone and tested their interaction with bacterial cells, suggesting potential in developing antimicrobial agents.
Safety And Hazards
This involves researching the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are often used as a source of this information.
Orientations Futures
This involves a discussion of potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.
Propriétés
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF4O/c17-11-7-10(8-12(18)9-11)5-6-15(22)13-3-1-2-4-14(13)16(19,20)21/h1-4,7-9H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDWWPOWWSBXEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644965 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-fluorophenyl)-2'-trifluoromethylpropiophenone | |
CAS RN |
898750-97-5 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

